Home > Products > Screening Compounds P28728 > 2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4758858
CAS Number:
Molecular Formula: C25H17ClN6O
Molecular Weight: 452.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclocondensation Reactions: These reactions are widely employed to form the tricyclic core by reacting appropriately functionalized pyrazole and pyrimidine derivatives. [, ]
  • Oxidative Cyclization: This method involves the formation of the triazole ring through the oxidation of a pre-existing hydrazine moiety within the molecule. []
  • Dimroth Rearrangement: This rearrangement reaction can be utilized to modify the substitution pattern on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, enabling the synthesis of a wider variety of derivatives. []

2-(2-Furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant)

  • Compound Description: Preladenant is a potent and selective adenosine A2A receptor (A2AR) antagonist. It has been investigated as a potential therapeutic agent for Parkinson's disease and is currently in phase III clinical trials. Preladenant is radiolabeled with carbon-11 to create [(11)C]Preladenant, a PET tracer for imaging cerebral adenosine A2ARs.

Diethyl {2-[(4-chlorophenoxy)methyl]-9-(methylsulfanyl)-7H-pyrazolo[4,3-d][1,2,4]triazolo[1,5-d]pyrimidin-7-yl}(phenyl)methylphosphonate

  • Compound Description: This compound is a pyrazolotriazolopyrimidine derivative characterized by single crystal X-ray analysis. Its structure shows a nearly planar fused ring system with a distorted tetrahedral configuration at the phosphorus atom.

8-Methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine

  • Compound Description: This compound, characterized by single crystal X-ray analysis, features a methanol disolvate structure. It shows a planar heterocyclic ring system with a slight dihedral angle to the attached benzene ring.

SCH58261 (5-amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

  • Compound Description: SCH58261 is a potent and selective A2A adenosine receptor antagonist. It has demonstrated neuroprotective properties against MPTP-induced dopaminergic deficits in a model of Parkinson's disease.

7-(2-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine ([18F]MNI-444)

  • Compound Description: [18F]MNI-444 is a PET radiopharmaceutical developed for mapping A2A receptors in the brain. It demonstrates favorable brain kinetics and specific binding to A2A receptors.

7-(2-(4-(2-fluoro-4-[123I]iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-imidazo[1,2-c]pyrazolo[4,3-e]pyrimidin-5-amine ([123I]MNI-420)

  • Compound Description: [123I]MNI-420 is a SPECT radiopharmaceutical used for mapping A2A receptors in the brain. It exhibits specific binding to A2A receptors and suitable characteristics for brain imaging.

5-Amino-7-(2-phenylethyl)-2-(2-ethoxyphenyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine

  • Compound Description: This compound was synthesized as part of a structure-activity relationship study of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives as adenosine receptor antagonists. Despite mimicking the furanyl ring commonly found in potent antagonists, this compound showed a complete loss of affinity at all adenosine receptor subtypes.

5-amino-8-methyl-9-methylsulfanyl-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (Compound 41 in the referenced paper)

  • Compound Description: This compound was part of a series of C9- and C2-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines synthesized as adenosine receptor antagonists. Introduction of a substituent at the 9-position led to loss of selectivity compared to lead compounds.

2-substituted 14-(4-halophenyl)-12-methoxy-14H-benzo[h]chromeno[3,2-e][1,2,4]-triazolo[1,5-c]pyrimidines (7a–o in the referenced paper)

  • Compound Description: This series of chromene molecules was synthesized and evaluated for antimicrobial activity. They demonstrated promising antibacterial activity compared to reference antimicrobial agents.

2-R-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (10a-f in the referenced paper)

  • Compound Description: This series of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines was synthesized using a novel reagent, N'-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide.

3-substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo [4,3-c]pyrimidines

  • Compound Description: This series of pyrazolotriazolopyrimidines was synthesized as potent xanthine oxidase inhibitors. They feature a biphenyl substituent at position 9 and a phenyl group at position 7.

2-substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4] triazolo[1,5-c]pyrimidines

  • Compound Description: This series, also synthesized as potent xanthine oxidase inhibitors, exhibits the same pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core as the target compound. They are characterized by a biphenyl substituent at position 9 and a phenyl group at position 7.

7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (Compound 3 in the referenced paper)

  • Compound Description: This compound, characterized by single crystal X-ray analysis, demonstrated antiproliferative activity against various tumor cell lines, particularly those expressing high levels of wild-type EGFR. [, ]

2-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Compound Description: This compound emerged as a promising lead compound for developing anti-Alzheimer's disease agents. It exhibited neuroprotective activity against fibrillar non-β-amyloid component (NAC) in a human SH-SY5Y cellular model by functionally inhibiting p53 target gene transcription. [, ]

5-amino-8-(4-fluorobenzyl)-2-(2-furyl)-pyrazolo [4,3-e]-1,2,4-triazolo[1,5-c] pyrimidine (8FB-PTP)

  • Compound Description: 8FB-PTP is a potent and selective A2 adenosine receptor antagonist, showing good selectivity over A1 receptors. It effectively antagonized NECA-induced vasorelaxation and inhibition of platelet aggregation.

5-amino-9-chloro-2-(2-furyl 1,2,4-triazolo [1,5-c] quinazoline (CGS 15943)

  • Compound Description: CGS 15943 is an adenosine receptor antagonist with nanomolar affinity for A2 receptors and limited selectivity. It antagonized NECA-induced inhibition of rabbit platelet aggregation but failed to block vasodilatation.

5N-(4-methoxyphenylcarbamoyl)amino-8-propyl-2-(2-furyl)pyrazolo[4,3-e] -1,2,4triazolo[1,5-c]pyrimidine ([H]MRE 3008F20)

  • Compound Description: [H]MRE 3008F20 is a potent and selective antagonist radioligand for human A3 adenosine receptors, showing high affinity and selectivity over A1, A2A, and A2B receptors.

Properties

Product Name

2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[3-[(4-chlorophenoxy)methyl]phenyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C25H17ClN6O

Molecular Weight

452.9 g/mol

InChI

InChI=1S/C25H17ClN6O/c26-19-9-11-21(12-10-19)33-15-17-5-4-6-18(13-17)23-29-25-22-14-28-32(20-7-2-1-3-8-20)24(22)27-16-31(25)30-23/h1-14,16H,15H2

InChI Key

VSJWKCXIDCZPEX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC(=C5)COC6=CC=C(C=C6)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC(=C5)COC6=CC=C(C=C6)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.